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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)ethanamine,

HCl

Cat. No.: B1356856 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-

Chlorophenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis.

Designed for researchers, scientists, and drug development professionals, this document offers

a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, grounded in established scientific principles and experimental

best practices.

Introduction
1-(3-Chlorophenyl)ethanamine hydrochloride is a primary amine salt with significant

applications in the synthesis of various active pharmaceutical ingredients (APIs). Its structural

integrity and purity are paramount to ensure the safety and efficacy of the final drug product.

Spectroscopic analysis is an indispensable tool for the unambiguous identification and

characterization of this molecule. This guide will delve into the theoretical underpinnings and

practical application of NMR, IR, and MS for the comprehensive analysis of 1-(3-

Chlorophenyl)ethanamine HCl.

Molecular Structure and Spectroscopic Overview
Molecular Formula: C₈H₁₁Cl₂N Molecular Weight: 192.09 g/mol CAS Number: 39959-69-8[1]
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The structure of 1-(3-Chlorophenyl)ethanamine hydrochloride presents several key features

that are readily identifiable by spectroscopic methods: a substituted aromatic ring, a chiral

ethylamine side chain, and an ammonium hydrochloride salt. Each of these components will

give rise to characteristic signals in the NMR, IR, and MS spectra, which will be discussed in

detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 1-(3-Chlorophenyl)ethanamine HCl, both ¹H and ¹³C NMR provide critical

information for structural confirmation. Due to the limited availability of direct spectral data for 1-

(3-Chlorophenyl)ethanamine HCl, representative data from the closely related compound, 1-

phenylethylamine hydrochloride, will be used for illustrative purposes, with expected shifts for

the target molecule discussed.[2]

¹H NMR Spectroscopy
The ¹H NMR spectrum of an amine hydrochloride will show characteristic downfield shifts for

the protons adjacent to the positively charged nitrogen atom.

Table 1: Predicted ¹H NMR Data for 1-(3-Chlorophenyl)ethanamine HCl

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 - 9.5 br s 3H -NH₃⁺

~7.3 - 7.5 m 4H Ar-H

~4.5 - 4.7 q 1H -CH(NH₃⁺)-

~1.6 - 1.8 d 3H -CH₃

br s = broad singlet, m = multiplet, q = quartet, d = doublet

Interpretation:
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Ammonium Protons (-NH₃⁺): The three protons on the nitrogen will appear as a broad singlet

significantly downfield due to the deshielding effect of the positive charge and proton

exchange. The exact chemical shift can be highly dependent on the solvent and

concentration.

Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear as a

complex multiplet in the aromatic region. The substitution pattern will lead to distinct signals,

though they may overlap.

Methine Proton (-CH(NH₃⁺)-): The proton on the chiral carbon, adjacent to both the aromatic

ring and the ammonium group, will be a quartet due to coupling with the methyl protons. It

will be shifted downfield due to the electron-withdrawing effects of the neighboring groups.

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet,

coupling with the methine proton.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(3-Chlorophenyl)ethanamine HCl

Chemical Shift (δ) ppm Assignment

~138 - 140 Ar-C (C-Cl)

~130 - 135 Ar-C (quaternary)

~125 - 130 Ar-CH

~50 - 55 -CH(NH₃⁺)-

~20 - 25 -CH₃

Interpretation:

Aromatic Carbons (Ar-C, Ar-CH): The six carbons of the aromatic ring will appear in the

typical downfield region for sp² hybridized carbons. The carbon bearing the chlorine atom will

be shifted, as will the carbon attached to the ethylamine side chain.
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Methine Carbon (-CH(NH₃⁺)-): This carbon will be found in the aliphatic region but shifted

downfield due to the attachment of the electronegative nitrogen atom.

Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the

spectrum.

Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Sample Preparation:

Weigh approximately 5-10 mg of 1-(3-Chlorophenyl)ethanamine HCl.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O)

in a clean, dry NMR tube. The choice of solvent is critical as protic solvents may lead to

the exchange of the ammonium protons.[3]

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include

a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5

times the longest T₁ for quantitative analysis, and an appropriate spectral width to cover all

expected signals.[4]
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for all carbon signals. A larger number of scans will be required due to the lower

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 1-(3-Chlorophenyl)ethanamine HCl

Wavenumber (cm⁻¹) Intensity Assignment

3000 - 2800 Strong, Broad N-H stretch (ammonium salt)

~3100 - 3000 Medium C-H stretch (aromatic)

~2950 - 2850 Medium C-H stretch (aliphatic)

~1600 & ~1500 Medium N-H bend (ammonium salt)

~1600 - 1450 Medium to Weak C=C stretch (aromatic)

~1100 - 1000 Strong C-N stretch

~800 - 600 Strong C-Cl stretch

Interpretation:

The IR spectrum of 1-(3-Chlorophenyl)ethanamine HCl is dominated by the broad and strong

absorption band of the N-H stretching vibrations of the ammonium group (-NH₃⁺) in the region

of 3000-2800 cm⁻¹.[5] This is a key characteristic of amine salts. The aromatic and aliphatic C-

H stretching vibrations are also observed. The N-H bending vibrations appear around 1600 and

1500 cm⁻¹. The presence of the C-Cl bond is confirmed by a strong absorption in the

fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (ATR
Method)
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The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for acquiring

IR spectra of solid samples.[6]

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the clean, empty ATR crystal.

Sample Application:

Place a small amount of the solid 1-(3-Chlorophenyl)ethanamine HCl powder directly onto

the ATR crystal.

Data Acquisition:

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-

noise ratio.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. For an amine hydrochloride, soft ionization

techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and

observe the molecular ion of the free base.[7]

Table 4: Predicted Mass Spectrometry Data for 1-(3-Chlorophenyl)ethanamine HCl (ESI-MS)

m/z Interpretation

156.0574 [M+H]⁺ of the free base (C₈H₁₀ClN)

155.0502 Molecular ion of the free base [M]⁺
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m/z = mass-to-charge ratio

Interpretation:

In positive ion mode ESI-MS, 1-(3-Chlorophenyl)ethanamine HCl is expected to show a

prominent peak corresponding to the protonated molecule of the free base, [C₈H₁₀ClN + H]⁺, at

an m/z of approximately 156. The isotopic pattern of this peak will be characteristic of a

molecule containing one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks).

The molecular ion of the free base may also be observed.

Experimental Protocol: ESI-Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 1-(3-Chlorophenyl)ethanamine HCl in a suitable solvent such

as methanol or acetonitrile/water.[8]

Instrument Setup:

Use an ESI-MS instrument, often coupled with a liquid chromatography (LC) system for

sample introduction.

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and

drying gas temperature, to achieve a stable spray and maximize the signal of the analyte.

[9]

Data Acquisition:

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-

500).

The use of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) will allow for

accurate mass measurements, enabling the determination of the elemental composition.

[10]

Integrated Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 1-(3-Chlorophenyl)ethanamine HCl.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion
The combination of NMR, IR, and MS provides a robust and comprehensive analytical strategy

for the structural confirmation and purity assessment of 1-(3-Chlorophenyl)ethanamine

hydrochloride. Each technique offers unique and complementary information, and when used in

concert, they provide an unambiguous identification of the molecule. The experimental

protocols outlined in this guide represent best practices in the field and are designed to yield

high-quality, reproducible data. This technical guide serves as a valuable resource for scientists

and researchers involved in the synthesis, quality control, and development of pharmaceuticals

containing this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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